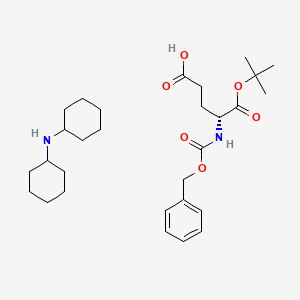

Z-D-Glu-OtBuDCHA

Description

Properties

Molecular Formula |

C29H46N2O6 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m1./s1 |

InChI Key |

POQMGEMMYVJQOK-BTQNPOSSSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Glu-OtBuDCHA typically involves the esterification of D-glutamic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-D-Glu-OtBuDCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Z-D-Glu-OtBuDCHA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-D-Glu-OtBuDCHA involves its role as a protecting group. It binds to the carboxyl group of glutamic acid, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins that interact with glutamic acid residues .

Comparison with Similar Compounds

Similar Compounds

Z-Glu-OtBu: Similar in structure but without the dicyclohexylamine salt component.

Z-D-Glu-OBzl: Another protecting group for glutamic acid, but with a benzyl ester instead of a tert-butyl ester.

Uniqueness

Z-D-Glu-OtBuDCHA is unique due to its combination of a tert-butyl ester and dicyclohexylamine salt, which provides enhanced stability and specificity in reactions compared to other similar compounds .

Biological Activity

Z-D-Glu-OtBuDCHA is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and peptide synthesis. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a modified form of glutamic acid, characterized by the presence of a tert-butyl ester group. This modification enhances its stability and solubility, which are critical for biological applications. The compound is primarily used in peptide synthesis but has also been investigated for its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various cellular pathways:

- Peptide Synthesis : The compound acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. It enhances the efficiency of reactions by stabilizing intermediates and promoting nucleophilic attacks during peptide bond formation.

- Cellular Signaling : this compound may influence cellular signaling pathways by modulating the activity of enzymes involved in metabolic processes. Its role in these pathways can potentially lead to alterations in gene expression and cellular metabolism.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit glycolysis, a metabolic pathway often upregulated in cancer cells. By modulating glycolytic enzymes, this compound could reduce energy production in cancer cells, leading to decreased cell proliferation.

- Case Study : In vitro studies on glioblastoma cells demonstrated that this compound effectively inhibited cell growth at lower concentrations compared to traditional chemotherapeutic agents. The compound showed a significant reduction in cell viability (IC50 values) under hypoxic conditions, which are characteristic of tumor microenvironments.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |

| Escherichia coli | 100 µg/mL | Moderate growth inhibition |

| Pseudomonas aeruginosa | 200 µg/mL | Limited inhibitory effect |

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

- Glycolytic Inhibition : A study demonstrated that this compound significantly inhibited hexokinase activity, a key enzyme in glycolysis, thus reducing glucose metabolism in cancer cells .

- Cytotoxic Effects : The cytotoxicity was evaluated using various cancer cell lines, where this compound exhibited lower IC50 values than standard treatments, suggesting enhanced efficacy .

- Peptide Synthesis Efficiency : In peptide coupling reactions, this compound showed improved yields and reaction rates compared to traditional coupling agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.